molecular formula C11H15NO4 B8426314 Ethyl 4-(2,3-dihydroxypropyl)pyridin-2-carboxylate

Ethyl 4-(2,3-dihydroxypropyl)pyridin-2-carboxylate

Cat. No. B8426314
M. Wt: 225.24 g/mol
InChI Key: RBXAMKNEHFXPJC-UHFFFAOYSA-N
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Patent
US08765739B2

Procedure details

To a mixed solution of ethyl 4-allylpyridin-2-carboxylate (0.28 g) prepared in (1) in acetonitrile (9.0 mL)/water (3.0 mL) were added 4-methylmorpholine N-oxide (0.34 g) and aqueous 4% osmium tetraoxide (0.40 mL). The reaction mixture was stirred at RT for 12 hr. An excess amount of saturated aqueous Na2S2O3 was added to the reaction mixture and the mixture was extracted with ethyl acetate. The organic layer was dried over Na2SO4. The solvent was removed under reduced pressure. The residue was purified by silica gel chromatography (Developing solvent: ethyl acetate/methanol=10/1) to give the title compound (0.25 g, 77%).
Quantity
0.28 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
0.34 g
Type
reactant
Reaction Step Two
Quantity
0.4 mL
Type
catalyst
Reaction Step Two
Name
Na2S2O3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
77%

Identifiers

REACTION_CXSMILES
[CH2:1]([C:4]1[CH:9]=[CH:8][N:7]=[C:6]([C:10]([O:12][CH2:13][CH3:14])=[O:11])[CH:5]=1)[CH:2]=[CH2:3].[OH2:15].C[N+]1([O-])CC[O:20]CC1.[O-]S([O-])(=S)=O.[Na+].[Na+]>C(#N)C.[Os](=O)(=O)(=O)=O>[OH:15][CH:2]([CH2:3][OH:20])[CH2:1][C:4]1[CH:9]=[CH:8][N:7]=[C:6]([C:10]([O:12][CH2:13][CH3:14])=[O:11])[CH:5]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
0.28 g
Type
reactant
Smiles
C(C=C)C1=CC(=NC=C1)C(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)C1=CC(=NC=C1)C(=O)OCC
Name
Quantity
3 mL
Type
reactant
Smiles
O
Name
Quantity
9 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0.34 g
Type
reactant
Smiles
C[N+]1(CCOCC1)[O-]
Name
Quantity
0.4 mL
Type
catalyst
Smiles
[Os](=O)(=O)(=O)=O
Step Three
Name
Na2S2O3
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]S(=O)(=S)[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at RT for 12 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography (Developing solvent: ethyl acetate/methanol=10/1)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
OC(CC1=CC(=NC=C1)C(=O)OCC)CO
Measurements
Type Value Analysis
AMOUNT: MASS 0.25 g
YIELD: PERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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